(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
CAS No.: 2241130-07-2
Cat. No.: VC6601082
Molecular Formula: C5H9ClFN
Molecular Weight: 137.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241130-07-2 |
|---|---|
| Molecular Formula | C5H9ClFN |
| Molecular Weight | 137.58 |
| IUPAC Name | N-(2-fluoroethyl)prop-2-yn-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H |
| Standard InChI Key | LTOQOIQLWYCHNA-UHFFFAOYSA-N |
| SMILES | C#CCNCCF.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₅H₉ClFN, with a molecular weight of 137.58 g/mol. Its IUPAC name, N-(2-fluoroethyl)prop-2-yn-1-amine hydrochloride, reflects the presence of a fluoroethyl group (-CH₂CH₂F) and a propargyl group (-C≡C-CH₂) bonded to a central amine, which is protonated as a hydrochloride salt . The SMILES notation C#CCNCCF.Cl and InChIKey LTOQOIQLWYCHNA-UHFFFAOYSA-N further define its connectivity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2241130-07-2 |
| Molecular Formula | C₅H₉ClFN |
| Molecular Weight | 137.58 g/mol |
| IUPAC Name | N-(2-fluoroethyl)prop-2-yn-1-amine hydrochloride |
| SMILES | C#CCNCCF.Cl |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
The fluorine atom introduces electronegativity, influencing reactivity, while the alkyne moiety enables click chemistry applications .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 2-fluoroethylamine and prop-2-yn-1-yl halides, followed by hydrochloride salt formation. Optimized conditions involve controlled temperatures to minimize side reactions, such as alkyne isomerization observed in related compounds . For instance, analogous pyrrolo[2,3-d]pyrimidine syntheses required DMSO as a solvent at 100°C to prevent undesired alkyne migration .
Analytical Characterization
Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
-
Protons on the fluoroethyl group: δ 3.0–3.5 ppm (split due to fluorine coupling).
-
Alkyne protons: δ 1.7–2.2 ppm (triplet for terminal alkynes) .
HRMS confirms the molecular ion ([M+H]⁺) at m/z 138.05.
Physicochemical Properties
While solubility data remain unpublished, the hydrochloride salt form suggests moderate polarity and water solubility. The compound’s stability is pH-dependent, with degradation risks under strongly basic conditions due to potential dehydrohalogenation. Comparative analysis with di(prop-2-yn-1-yl)amine hydrochloride (CAS 93282-90-7) reveals similar alkyne reactivity but distinct electronic profiles due to fluorine’s inductive effects .
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling . Spill management requires neutralization with dilute acetic acid and disposal as hazardous waste .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s alkyne group facilitates Huisgen cycloaddition (click chemistry) for bioconjugation, while the fluorine atom enhances metabolic stability in drug candidates . For example, rigidin-inspired antiproliferative agents leverage similar alkyne-amine scaffolds to target kinase pathways .
Structure-Activity Relationship (SAR) Studies
Modifications at the fluoroethyl or propargyl positions alter bioactivity. Replacing fluorine with chlorine in analogs reduces electronegativity, impacting receptor binding .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| (2-Fluoroethyl)(prop-2-yn-1-yl)amine HCl | C₅H₉ClFN | Fluorine, terminal alkyne | Click chemistry, oncology |
| Di(prop-2-yn-1-yl)amine HCl | C₆H₈ClN | Dual alkynes | Polymer chemistry |
| 1-(4-Fluorophenyl)prop-2-yn-1-amine HCl | C₉H₇ClFN | Aromatic fluorine | CNS drug development |
The fluorine atom in the target compound enhances polarity compared to non-fluorinated analogs, influencing solubility and target engagement .
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